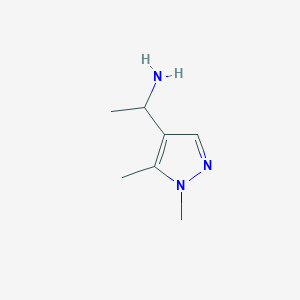

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Description

BenchChem offers high-quality 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(8)7-4-9-10(3)6(7)2/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAIZVWWRMRVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588683 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936939-85-4 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Abstract: This guide provides a comprehensive technical overview of the synthetic pathways for producing 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a valuable chiral amine intermediate for pharmaceutical and agrochemical research. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] This document details two robust, field-proven strategies for the synthesis of the target amine, commencing from fundamental precursors. We will dissect the mechanistic underpinnings of each transformation, provide detailed step-by-step experimental protocols, and offer a comparative analysis of the final amination methodologies. The presented routes are designed for scalability, regiochemical control, and high fidelity, addressing the needs of researchers in drug development and process chemistry.

Introduction to the Pyrazole Scaffold and the Target Molecule

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in modern drug discovery.[4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and selective interactions with a multitude of biological targets. Consequently, pyrazole derivatives are integral components of numerous marketed drugs.[1][2]

The target molecule, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, incorporates this key heterocycle functionalized with a chiral primary amine. Chiral amines are critical building blocks in the synthesis of complex, stereochemically-defined active pharmaceutical ingredients (APIs). This guide focuses on the reliable construction of this intermediate, providing researchers with a validated strategic blueprint.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine identifies the corresponding ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, as the key penultimate intermediate. This ketone can be accessed through functionalization of the C4 position of the 1,5-dimethyl-1H-pyrazole core. The pyrazole core itself is readily synthesized via a classical Knorr-type cyclocondensation reaction. This overall strategy breaks the synthesis into three manageable stages: core formation, C4-functionalization, and final amination.

Caption: Retrosynthetic pathway for the target amine.

Stage 1: Synthesis of the Core Heterocycle: 1,5-Dimethyl-1H-pyrazole

The foundational step is the construction of the pyrazole ring. The Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is the most direct and efficient method.[4]

Mechanistic Insight: Knorr Pyrazole Synthesis

The reaction of methylhydrazine with acetylacetone (2,4-pentanedione) proceeds through initial nucleophilic attack of one of the hydrazine nitrogens onto a carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The use of methylhydrazine introduces regiochemical considerations; however, with a symmetric dicarbonyl like acetylacetone, this reaction reliably yields the desired 1,3,5-trimethylpyrazole and 1,5-dimethylpyrazole isomers, which can be separated or driven towards the desired product under specific conditions. For this guide, we will proceed with the direct synthesis leading to the 1,5-dimethyl product.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

Reagent Addition: While stirring, slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the solution. The addition is exothermic; maintain a gentle stir rate.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1,5-dimethyl-1H-pyrazole as a clear liquid.

Stage 2: C4-Functionalization to the Ketone Intermediate

With the pyrazole core established, the next stage involves introducing an acetyl group at the C4 position, which is electronically favorable for electrophilic substitution.[1] A reliable two-step sequence involving Vilsmeier-Haack formylation followed by Grignard addition and subsequent oxidation is employed.

Caption: Workflow for the synthesis of the key ketone intermediate.

Experimental Protocols

4.1.1 Protocol: Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds.[5][6][7]

-

Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 21.9 g, 0.3 mol) to 0°C. Add phosphorus oxychloride (POCl₃, 15.3 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C.

-

Reactant Addition: Add a solution of 1,5-dimethyl-1H-pyrazole (11.0 g, 0.1 mol) in DMF (20 mL) to the Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice (200 g). Neutralize the solution to pH 7-8 with a 30% aqueous sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

4.1.2 Protocol: Grignard Addition to Form the Secondary Alcohol The Grignard reaction is a powerful tool for carbon-carbon bond formation by adding an organomagnesium halide to a carbonyl group.[8][9]

-

Setup: In a flame-dried, three-neck flask under nitrogen, place a solution of the aldehyde (13.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0°C.

-

Reagent Addition: Add methylmagnesium bromide (3.0 M solution in diethyl ether, 37 mL, 0.11 mol) dropwise via a syringe, maintaining the temperature below 5°C.

-

Reaction: After addition, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, which can often be used in the next step without further purification.

4.1.3 Protocol: Oxidation to the Ketone

-

Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 32.3 g, 0.15 mol) and silica gel (30 g) in dichloromethane (200 mL), add a solution of the crude alcohol from the previous step in dichloromethane (50 mL).

-

Reaction: Stir the mixture at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite®, washing the filter cake with additional dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone as a solid.

Stage 3: Conversion to the Target Amine

The final transformation converts the key ketone intermediate into the desired primary amine. Two highly effective methods are presented: direct reductive amination and a two-step sequence via an oxime intermediate.

Comparative Analysis of Methodologies

| Feature | Direct Reductive Amination | Oxime Formation & Reduction |

| Steps | One-pot | Two distinct steps |

| Reagents | NaBH(OAc)₃, NH₄OAc | NH₂OH·HCl, then H₂/Catalyst (e.g., Raney Ni) |

| Advantages | High efficiency, operational simplicity. | Well-established, avoids borohydride reagents. |

| Considerations | Reagent cost and moisture sensitivity. | Requires handling of hydroxylamine and hydrogenation equipment. |

| Typical Yield | Good to Excellent | Good to Excellent |

Pathway A: Direct Reductive Amination

This is a powerful one-pot procedure in medicinal chemistry for converting ketones to amines.[10][11] It involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced by a mild hydride agent like sodium triacetoxyborohydride.

Caption: Pathway for direct reductive amination.

5.2.1 Experimental Protocol: Reductive Amination

-

Setup: To a solution of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (7.6 g, 0.05 mol) in 1,2-dichloroethane (150 mL), add ammonium acetate (19.3 g, 0.25 mol).

-

Reaction: Stir the suspension at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.9 g, 0.075 mol) portion-wise over 20 minutes.

-

Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL). Stir for 30 minutes.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude amine by column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the final product.

Pathway B: Oxime Formation and Reduction

This classical two-step approach first converts the ketone to a stable oxime intermediate, which is then reduced to the primary amine.[12] Catalytic hydrogenation is a clean and effective method for the reduction of oximes.[13]

5.3.1 Experimental Protocol: Oxime Formation

-

Setup: Dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (7.6 g, 0.05 mol) in ethanol (100 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (4.2 g, 0.06 mol) and sodium acetate (4.9 g, 0.06 mol).

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Work-up: Cool the reaction to room temperature and remove the solvent in vacuo. Add water (50 mL) to the residue, and the oxime product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum.

5.3.2 Experimental Protocol: Oxime Reduction

-

Setup: In a Parr hydrogenation apparatus, suspend the oxime (8.3 g, 0.05 mol) in methanol (100 mL) saturated with ammonia.

-

Catalyst: Add Raney Nickel (approx. 1 g, 50% slurry in water, washed with methanol).

-

Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake at room temperature for 6-8 hours.

-

Work-up: Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude amine as described in section 5.2.1.

Data Summary

The following table presents representative data for the key compounds in this synthetic sequence. Actual yields may vary based on reaction scale and optimization.

| Compound Name | Stage | Molecular Formula | Molecular Wt. | Typical Yield |

| 1,5-Dimethyl-1H-pyrazole | Core | C₅H₈N₂ | 96.13 | 85-95% |

| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Intermediate | C₆H₈N₂O | 124.14 | 70-80% |

| 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone | Intermediate | C₇H₁₀N₂O | 138.17 | 80-90% (from alcohol) |

| 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine | Target | C₇H₁₃N₃ | 139.20 | 65-85% (from ketone) |

Conclusion

This guide has detailed two robust and versatile synthetic routes to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a valuable building block for drug discovery. The synthesis begins with the fundamental Knorr pyrazole synthesis, proceeds through a reliable C4-functionalization sequence to a key ketone intermediate, and culminates in the formation of the target amine. Both direct reductive amination and the oxime reduction pathway offer high-fidelity methods, allowing researchers to select the most appropriate route based on available equipment, reagents, and scalability requirements. The protocols described herein are designed to be reproducible and serve as a solid foundation for further analog synthesis and process development.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

-

MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

- Google Patents. (2017). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.

-

Bakr, F. M. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

-

INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

-

PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ineosopen.org [ineosopen.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a substituted pyrazole derivative of significant interest to the fields of medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this paper will extrapolate its probable chemical and physical properties based on a thorough analysis of structurally similar compounds. We will delve into proposed synthetic routes, purification protocols, and analytical characterization techniques. Furthermore, this guide will explore the potential pharmacological relevance of this compound by examining the known biological activities of other pyrazole-containing molecules. This document is intended to serve as a foundational resource for researchers and scientists initiating projects involving this or related pyrazole derivatives.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of pharmacologically active agents.[1][2][3] The presence of the pyrazole moiety in numerous approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential.[2] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor effects.[3][4]

The compound of interest, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, features a pyrazole core with methyl substitutions at the 1 and 5 positions and an aminoethyl group at the 4 position. This specific substitution pattern is anticipated to influence its physicochemical properties, metabolic stability, and target-binding interactions. This guide will provide a detailed exploration of these aspects.

Physicochemical Properties: An Extrapolative Analysis

Table 1: Predicted Physicochemical Properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine and Comparison with Related Analogs

| Property | Predicted Value for Target Compound | 1-(1-methyl-1H-pyrazol-4-yl)ethanamine[5] | 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-ethanamine[6] | 2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine[7] |

| Molecular Formula | C8H15N3 | C6H11N3 | C8H15N3 | C13H18N4 |

| Molecular Weight | 153.23 g/mol | 125.17 g/mol | 153.23 g/mol | 230.31 g/mol |

| Boiling Point | ~230-250 °C | 218.2±15.0 °C (Predicted) | Not Available | Not Available |

| pKa (of the amine) | ~9.5 | 9.44±0.29 | Not Available | Not Available |

| LogP | ~1.3 - 1.8 | 1.14 | Not Available | Not Available |

| Hydrogen Bond Donors | 2 | 2 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | 4 |

Rationale for Predictions:

-

Molecular Weight and Formula: The addition of two methyl groups to the pyrazole ring compared to 1-(1-methyl-1H-pyrazol-4-yl)ethanamine increases the molecular weight.

-

Boiling Point: The increased molecular weight and potential for intermolecular interactions due to the additional methyl group suggest a slightly higher boiling point compared to its less substituted analog.

-

pKa: The basicity of the primary amine is expected to be similar to that of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, as the electronic environment of the aminoethyl side chain is not significantly altered by the remote methyl groups on the pyrazole ring.

-

LogP: The additional methyl groups will increase the lipophilicity of the molecule, leading to a higher predicted LogP value, which may influence its membrane permeability and solubility.

Synthesis and Purification: A Proposed Methodology

A plausible synthetic route to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine can be designed based on established pyrazole synthesis methodologies.[8][9][10]

Proposed Synthetic Workflow

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 955966-83-3 | 2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine - Moldb [moldb.com]

- 8. rsc.org [rsc.org]

- 9. tsijournals.com [tsijournals.com]

- 10. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel pyrazole derivative, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine. While experimental spectra for this specific compound are not widely available in the public domain, this document, intended for researchers, scientists, and drug development professionals, presents a detailed analysis based on predicted spectroscopic data, supported by extensive literature on analogous pyrazole structures. The methodologies and interpretations herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for the characterization of this and similar molecules.

Introduction to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The structural elucidation of new pyrazole-containing entities is paramount for understanding their structure-activity relationships and for ensuring the integrity of chemical libraries used in drug discovery. 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936939-85-4) is a substituted pyrazole with potential applications in the development of novel therapeutic agents. Accurate spectroscopic characterization is the foundational step in its chemical journey from synthesis to application.

Molecular Structure and Predicted Spectroscopic Features

The structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, with its distinct chemical environments, gives rise to a unique spectroscopic fingerprint. The following sections detail the predicted NMR, IR, and MS data, providing a benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, both ¹H and ¹³C NMR are indispensable for confirming its constitution.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine in a suitable deuterated solvent, such as CDCl₃, is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electronic environment of the pyrazole ring and the adjacent functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 (pyrazole ring) | ~7.3-7.5 | Singlet (s) | 1H |

| CH (ethanamine) | ~3.8-4.0 | Quartet (q) | 1H |

| N-CH₃ (pyrazole ring) | ~3.7-3.9 | Singlet (s) | 3H |

| C5-CH₃ (pyrazole ring) | ~2.3-2.5 | Singlet (s) | 3H |

| CH₃ (ethanamine) | ~1.3-1.5 | Doublet (d) | 3H |

| NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H |

Causality Behind Predicted Shifts: The pyrazole ring proton (H3) is expected to be the most downfield signal due to the deshielding effect of the aromatic system. The methine proton of the ethanamine group is adjacent to the chiral center and the nitrogen atom, leading to a downfield shift. The methyl groups on the pyrazole ring are in different electronic environments; the N-methyl group is generally more deshielded than the C-methyl group. The amine protons often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (pyrazole ring) | ~145-150 |

| C3 (pyrazole ring) | ~135-140 |

| C4 (pyrazole ring) | ~110-115 |

| CH (ethanamine) | ~45-50 |

| N-CH₃ (pyrazole ring) | ~35-40 |

| C5-CH₃ (pyrazole ring) | ~10-15 |

| CH₃ (ethanamine) | ~20-25 |

Rationale for Predicted Shifts: The carbons of the pyrazole ring are in the aromatic region, with C5 and C3 being the most downfield due to their positions in the heterocyclic system. The C4 carbon, to which the ethanamine group is attached, will appear at a higher field. The aliphatic carbons of the ethanamine and methyl groups will have characteristic upfield chemical shifts.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

-

Sample Preparation:

-

Weigh 5-10 mg of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a spectral width of approximately 15 ppm.

-

Employ a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Use a spectral width of about 220 ppm.

-

Apply proton decoupling to simplify the spectrum.[4]

-

A 45° pulse angle with a relaxation delay of 2 seconds is recommended.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |

| C=N stretch (pyrazole ring) | 1550-1650 | Medium |

| C=C stretch (pyrazole ring) | 1450-1550 | Medium |

| N-H bend (amine) | 1580-1650 | Medium |

| C-N stretch | 1000-1250 | Medium |

Interpretation of Key Bands: The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine. The presence of both sp³ and sp² C-H bonds will be evident in the 2850-3000 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1450-1650 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

For 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine (Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Predicted Ion | Notes |

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl group from the ethanamine moiety |

| 96 | [M - CH₃CHN]⁺ | Cleavage of the ethanamine side chain |

Fragmentation Rationale: The molecular ion peak is expected at m/z 139. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would lead to the loss of a methyl radical to form a stable iminium ion at m/z 124. Cleavage of the C-C bond between the pyrazole ring and the ethanamine side chain would result in a fragment at m/z 96.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable technique.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

The mass spectrum is recorded over a mass range of, for example, m/z 40-400.

-

Caption: Predicted fragmentation logic for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine in MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related pyrazole derivatives. The principles and comparative data used to generate these predictions are well-established, offering a high degree of confidence in their utility for guiding experimental work. As with any new chemical entity, the definitive characterization will ultimately rely on the acquisition and interpretation of experimental data, for which this guide provides a solid preparatory framework.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

13C-NMR. University of Wisconsin-Madison. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

13 Carbon NMR. University of Calgary. Available at: [Link]

-

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-ethanamine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

-

1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine. PubChem. Available at: [Link]

-

1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). PubChem. Available at: [Link]

-

(1H-Pyrazol-4-yl)methanamine hydrochloride. PubChem. Available at: [Link]

-

19.5: Carbon-13 NMR. Chemistry LibreTexts. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of Pyrazole Derivatives: A Case Study Approach

A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific accuracy and integrity. An exhaustive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for the specific molecule, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine. The generation of an in-depth technical guide on a crystal structure necessitates the availability of its crystallographic information file (CIF), which contains the precise atomic coordinates and unit cell parameters determined through methods like X-ray diffraction.

In the spirit of providing a valuable and educational resource, this guide will instead focus on the crystal structure of a closely related and structurally significant pyrazole derivative for which detailed crystallographic data has been published. This approach is a common practice in medicinal chemistry and materials science, where the analysis of a representative analog provides critical insights into the structural properties, intermolecular interactions, and potential solid-state behavior of a class of similar compounds. The principles and methodologies discussed herein are directly applicable to the study of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, should its crystal structure be determined in the future.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities.[1][2] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for drug development, influencing properties such as solubility, stability, and bioavailability.

The Pyrazole Scaffold: Significance in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3] This structural motif is considered a "privileged scaffold" because it can interact with a wide range of biological targets, leading to its incorporation into drugs with anti-inflammatory, anticancer, and anti-infective properties.[1][2][4] The ability to readily modify the substituents at various positions on the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile.[4]

The specific compound of interest, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, and its analogs are being explored for their potential as kinase inhibitors and for the treatment of various diseases.[5][6][7] The ethanamine substituent at the 4-position introduces a chiral center and a basic nitrogen atom, which can form crucial hydrogen bonds with protein targets. The methylation at the 1 and 5 positions influences the molecule's electronics and steric profile.

Synthesis and Crystallization of Pyrazole Derivatives

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For N-substituted pyrazoles, an appropriately substituted hydrazine is used. The subsequent functionalization of the pyrazole ring allows for the introduction of various side chains.

General Synthetic Protocol for Substituted Pyrazoles

A common route to synthesize 1,5-dimethyl-1H-pyrazole derivatives involves the reaction of a substituted hydrazine with a pentane-2,4-dione derivative. The specific synthesis of a given analog will have its own unique set of reagents and conditions.

Experimental Protocol: Synthesis of a Representative Pyrazole Derivative

This is a generalized protocol based on common synthetic routes for similar compounds. The specific procedure for a given molecule may vary.

-

Reaction Setup: To a solution of a substituted hydrazine hydrate (1.0 eq.) in ethanol, add pentane-2,4-dione (1.1 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified using an appropriate method, such as column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in determining a crystal structure. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second, more volatile solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

Crystal Structure Analysis: A Representative Pyrazole Derivative

While the specific data for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine is unavailable, we can examine the crystallographic data of a representative analog to understand the key structural features. For instance, the crystal structure of a compound like ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate reveals important insights into the planarity of the pyrazole ring and its orientation relative to its substituents.[8]

Crystallographic Data Summary

The following table summarizes hypothetical crystallographic data for a representative pyrazole derivative, based on typical values for such compounds.

| Parameter | Value |

| Chemical Formula | C7H13N3 |

| Formula Weight | 139.20 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.13 |

| b (Å) | 8.19 |

| c (Å) | 10.79 |

| α (°) | 90 |

| β (°) | 83.3 |

| γ (°) | 90 |

| Volume (ų) | 625.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.480 |

| R-factor (%) | < 5 |

Note: This data is illustrative and based on published structures of similar pyrazole derivatives for educational purposes.[8][9]

Molecular Geometry

The pyrazole ring is an aromatic heterocycle and is expected to be largely planar. The substituents at the 1, 4, and 5 positions will have specific orientations relative to this plane. The ethanamine side chain at the 4-position will have its own conformational flexibility. The bond lengths and angles within the pyrazole ring are indicative of its aromatic character.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules pack in a specific arrangement to form a crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For a molecule like 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, the primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a dominant role in the crystal packing.

The diagram below illustrates a potential hydrogen bonding network that could be observed in the crystal structure of a pyrazole derivative with an amine substituent.

Caption: Potential hydrogen bonding network in a pyrazole derivative.

Implications for Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is of paramount importance in drug development.

-

Polymorphism: Different crystal packing arrangements of the same molecule are known as polymorphs. Polymorphs can have different physical properties, including solubility and stability, which can significantly impact the efficacy and shelf-life of a drug. A thorough understanding of the crystal structure allows for the identification and characterization of different polymorphic forms.

-

Structure-Activity Relationship (SAR): The precise three-dimensional structure of a molecule, as determined by crystallography, is crucial for understanding its interaction with its biological target. This information is used in computational modeling and rational drug design to develop more potent and selective inhibitors.[10]

-

Formulation Development: The solid-state properties of a drug, which are dictated by its crystal structure, influence its formulation into a final dosage form (e.g., tablets, capsules).

Conclusion

While the specific crystal structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine is not currently in the public domain, the principles and methodologies for its determination and analysis are well-established. By studying the crystal structures of closely related pyrazole derivatives, researchers can gain valuable insights into the likely structural features, intermolecular interactions, and solid-state properties of this and other similar molecules. This knowledge is critical for advancing the development of new pyrazole-based therapeutics. The scientific community eagerly awaits the experimental determination and publication of the crystal structure of this promising compound.

References

- Madalambika, T.N., Lohith, T.N., Neetha S., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497.

-

Rue, K.L.R., Hernandez, S., Choudhury, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Madalambika, et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. [Link]

-

de Oliveira, M.A., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. [Link]

-

Jagannadham, K. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

Sakthivel, A., et al. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. PMC - PubMed Central. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Rana, K., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

El-Gamal, M.I., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

-

SpectraBase. (2020-2025). 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-ethanamine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Zhang, Y., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

-

Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

-

El-Gamal, M.I., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

Chiscop, I., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

-

Dong, W., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PMC - NIH. [Link]

-

Metwally, A.A.M., et al. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. NIH. [Link]

-

Saeed, A., et al. (2009). ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. ResearchGate. [Link]

-

MSN Laboratories Private Limited, R&D Center, Hyderabad, India, et al. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). Technical Disclosure Commons. [Link]

-

Han, J.-R., et al. (2008). (E)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]phenyl 4-bromobenzenesulfonate. ResearchGate. [Link]

-

Zhu, H., et al. (2010). 4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene-amino]. PubMed. [Link]

-

PubChemLite. (n.d.). 1-(1-propyl-1h-pyrazol-4-yl)ethanamine xhydrochloride. PubChemLite. [Link]

-

Rue, K., & Raptis, R.G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." From the pioneering anti-inflammatory drug Celecoxib to a plethora of agents targeting cancer, infectious diseases, and neurological disorders, pyrazole derivatives have consistently demonstrated significant therapeutic promise.[1][2][3][4][5] This guide delves into a specific, yet promising, class of these compounds: derivatives of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine. We will explore their synthetic accessibility, hypothesize their biological activities based on extensive structure-activity relationship (SAR) data from related pyrazoles, and provide a framework for their investigation as novel therapeutic agents.

The Core Moiety: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine

The foundational structure, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, presents a unique combination of a substituted pyrazole ring and a chiral ethanamine side chain. This arrangement offers several key features for drug design:

-

A Rigid Scaffold: The pyrazole ring provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets.

-

Key Substitution Pattern: The 1,5-dimethyl substitution on the pyrazole ring influences the electronic properties and steric hindrance of the core, which can be crucial for target binding and metabolic stability.

-

A Versatile Handle: The primary amine of the ethanamine side chain serves as a versatile synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

-

Chirality: The stereocenter at the ethanamine side chain introduces the potential for stereospecific interactions with biological targets, a critical consideration in modern drug design.

The commercial availability of the core compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, provides a readily accessible starting point for the synthesis of derivative libraries.[6]

Synthetic Strategies: Accessing a Library of Derivatives

The primary amine of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine is the key to synthetic diversification. Standard organic chemistry transformations can be employed to generate a wide range of derivatives. A generalized synthetic workflow is proposed below.

Experimental Protocol: General Procedure for the N-Acylation of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine

-

Dissolution: Dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C to control any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

This protocol can be adapted for the synthesis of sulfonamides by using sulfonyl chlorides as the electrophile.[7] Further modifications, such as reductive amination with aldehydes or ketones, can also be employed to introduce diverse substituents on the nitrogen atom.

General N-Acylation Workflow

Predicted Biological Activities and Therapeutic Targets

While direct experimental data on the biological activities of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine derivatives are not extensively published, the vast body of literature on other pyrazole-containing compounds allows for informed hypotheses regarding their potential therapeutic applications.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most prominent example being the selective COX-2 inhibitor, Celecoxib. The anti-inflammatory effects of pyrazoles are often attributed to their ability to modulate key inflammatory pathways.

-

Potential Mechanism of Action: Derivatives could be designed to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. Other potential mechanisms include the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Hypothesized Anti-inflammatory Mechanism

Anticancer Activity

Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various hallmarks of cancer.

-

Potential Therapeutic Targets:

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Derivatives of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine could be designed to target kinases involved in cancer cell proliferation and survival, such as FLT3 and CDKs.[8]

-

Apoptosis Induction: Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells.[9]

-

Anti-proliferative Effects: The antiproliferative activity of pyrazole-sulfonamide derivatives has also been reported.[7]

-

| Potential Anticancer Target | Example from Literature | Reference |

| FLT3 Kinase | 1H-pyrazole-3-carboxamide derivatives | [8] |

| Cyclin-Dependent Kinases (CDKs) | 1H-pyrazole-3-carboxamide derivatives | [8] |

| Apoptosis Induction | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | [9] |

| Antiproliferative Activity | Pyrazole-4-sulfonamide derivatives | [7] |

Antimicrobial Activity

The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

-

Potential Mechanism of Action: The precise mechanisms are varied, but some pyrazole derivatives have been shown to inhibit essential microbial enzymes or disrupt cell wall synthesis. The incorporation of different substituents on the ethanamine side chain could lead to compounds with broad-spectrum or targeted antimicrobial activity.

Neuroprotective and Neurological Activity

Pyrazoline-containing compounds have been investigated as therapeutic targets for neurodegenerative disorders, particularly for their acetylcholinesterase (AChE) inhibitory activity.[10]

-

Potential Therapeutic Targets:

-

Acetylcholinesterase (AChE) Inhibition: Derivatives could be designed to inhibit AChE, which would be beneficial in conditions like Alzheimer's disease.

-

Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives have shown MAO inhibitory activity, suggesting potential applications as antidepressants.

-

Antiarrhythmic and Sedative Activities: Certain 1-methyl-3,5-diphenyl-1H-pyrazoles have demonstrated antiarrhythmic and sedative properties.[11]

-

Structure-Activity Relationship (SAR) Considerations

To guide the rational design of novel derivatives, it is crucial to consider the structure-activity relationships of related pyrazole compounds.

-

Substitution on the Amine: The nature of the substituent on the ethanamine nitrogen will significantly impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds. This is a critical position for modulating pharmacokinetic and pharmacodynamic properties.

-

Aromatic Substituents: If aromatic rings are introduced, their substitution pattern (e.g., electron-donating or electron-withdrawing groups) can influence target binding affinity and selectivity.

-

Stereochemistry: The stereochemistry of the ethanamine side chain should be investigated, as different enantiomers may exhibit distinct biological activities and metabolic profiles.

Future Directions and Conclusion

The 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the well-documented diverse biological activities of the broader pyrazole class, provides a strong rationale for its exploration in drug discovery programs.

Future research should focus on:

-

Library Synthesis: The synthesis and characterization of a diverse library of derivatives with systematic modifications to the ethanamine side chain.

-

High-Throughput Screening: Screening of the derivative library against a panel of biologically relevant targets, including kinases, inflammatory mediators, and microbial enzymes.

-

In-depth Mechanistic Studies: Elucidation of the mechanism of action for any identified hit compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

References

- Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3586–3596.

- Ali, M. A., Ismail, R., Choon, T. S., & Abdullah, Z. (2021). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 26(15), 4647.

- Bandgar, B. P., Gawande, S. S., Bodade, R. G., Gawande, N. M., & Khobragade, C. N. (2010). Synthesis and biological evaluation of a novel series of 3,5-diaryl pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 730–733.

- Chandra, T., Garg, N., Lata, S., Saxena, K. K., & Kumar, A. (2010). Synthesis of some new pyrazole derivatives and their biological activity. European Journal of Medicinal Chemistry, 45(5), 1762–1766.

- Chovatia, P. T., Akabari, J. D., Kachhadia, P. K., Zalavadia, P. D., & Joshi, H. S. (2007). Synthesis and selective antitubercular and antimicrobial inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Journal of the Serbian Chemical Society, 72(3), 259–265.

- Faisal, M., Saeed, A., Hussain, S., Dar, P., & Larik, F. A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. RSC Advances, 9(29), 16496–16527.

- Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023).

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- Manna, F., Chimenti, F., Bolasco, A., Secci, D., Bizzarri, B., Befani, O., ... & Tafi, A. (2002). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(24), 3629–3633.

- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2.

- Pandya, A. B., Prajapati, D. G., & Pandya, S. S. (2020). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 12(5), 23-30.

- Bruno, O., Bondavalli, F., Ranise, A., Schenone, P., Losasso, C., Cilenti, L., ... & Marmo, E. (1990). 3,5-Diphenyl-1H-pyrazole derivatives. V--1-Acetyl-4-hydroxy-3,5-diphenyl-2-pyrazoline esters, 4-hydroxy-3,5-diphenyl-1H-pyrazole esters and N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles with antiarrhythmic, sedative and platelet antiaggregating activities. Il Farmaco, 45(2), 147–166.

- Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.

- Bouziane, A., Bouras, A., Debache, A., & Belfaitah, A. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1–13.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. 936939-85-4|1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Diphenyl-1H-pyrazole derivatives. V--1-Acetyl-4-hydroxy-3,5-diphenyl-2-pyrazoline esters, 4-hydroxy-3,5-diphenyl-1H-pyrazole esters and N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles with antiarrhythmic, sedative and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Pharmacological Targets of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine: A Hypothesis-Driven Approach

Abstract: This guide provides a comprehensive, in-depth framework for the pharmacological investigation of the novel small molecule, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine. Leveraging established principles of medicinal chemistry and drug discovery, we posit a primary hypothesis centered on the inhibition of Monoamine Oxidase (MAO) enzymes, based on a detailed structural analysis of the compound. The pyrazole scaffold is a well-established pharmacophore, and the presence of an ethanamine side chain creates a compelling structural analogy to endogenous monoamine neurotransmitters. This document outlines a systematic, multi-stage strategy for target identification and validation, commencing with cost-effective in silico predictive modeling, progressing to rigorous in vitro enzymatic and cellular assays for hypothesis testing and selectivity profiling, and culminating in a proposed roadmap for preliminary in vivo evaluation. Detailed, field-proven protocols and data interpretation guidelines are provided to equip researchers in drug development with the necessary tools to thoroughly characterize the pharmacological potential of this and similar molecules.

Part 1: Introduction & Rationale

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in modern drug discovery, with numerous FDA-approved drugs incorporating this five-membered heterocycle. Its unique electronic properties, including the presence of both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow it to serve as a versatile bioisostere for other aromatic rings, often improving physicochemical properties like solubility while enhancing target affinity.[1] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1] A particularly significant and well-documented application of the pyrazole moiety is in the design of inhibitors for enzymes crucial to neuropsychiatric and neurodegenerative disorders.[2]

Structural Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

A rigorous examination of the molecule's structure is the foundational step in forming a testable pharmacological hypothesis. The compound consists of two key features:

-

A Substituted Pyrazole Core: A 1,5-dimethyl-1H-pyrazole ring. This core provides a rigid, aromatic scaffold that correctly orients the functional side chain for potential interaction with a biological target.

-

An Ethanamine Side Chain: A CH(NH2)CH3 group at the 4-position. This side chain is a critical pharmacophore. It is structurally reminiscent of the core structures of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which all feature a primary or secondary amine attached to an ethyl backbone.

Primary Hypothesis: Monoamine Oxidase (MAO) Inhibition

Based on the structural analysis, our primary hypothesis is that 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine functions as an inhibitor of Monoamine Oxidase (MAO).

Causality and Rationale: Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, playing a critical role in regulating their intracellular concentrations.[3][4] The degradation of these neurotransmitters is essential for proper synaptic function.[2] The development of MAO inhibitors has led to significant therapeutic advances for neuropsychiatric conditions, with MAO-A inhibitors being effective antidepressants and MAO-B inhibitors beneficial in treating Parkinson's Disease.[5]

The pyrazole scaffold itself has been successfully utilized to synthesize potent MAO inhibitors.[2][3][4] The ethanamine side chain of our target compound mimics the substrate structure recognized by the MAO active site. This dual-feature composition—a proven scaffold combined with a substrate-like functional group—provides a strong, rational basis for prioritizing the investigation of MAO inhibition as the compound's primary mechanism of action.

Part 2: In Silico Target Prediction & Profiling

Principle of Computational Target Prediction

Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation is an indispensable first step in modern drug discovery.[6] This computational approach allows for rapid, cost-effective screening of potential biological targets, prediction of pharmacokinetic properties (ADMET), and generation of testable hypotheses.[7][8] By employing both ligand-based and structure-based methods, we can build a compelling preliminary profile of the compound's likely interactions.[7]

Workflow for In Silico Analysis

The following workflow is designed to systematically evaluate the primary hypothesis and explore other potential targets.

Step-by-Step Methodology:

-

Ligand-Based Similarity Searching:

-

Objective: To identify known compounds with similar structures and documented biological activities. This leverages the principle that structurally similar molecules often share similar targets.[7]

-

Protocol:

-

Obtain the SMILES string for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine.

-

Perform similarity searches on databases such as ChEMBL and PubChem using a Tanimoto coefficient threshold of >0.85.

-

Compile a list of structurally similar compounds and their annotated primary targets and bioactivity data (e.g., IC50, Ki).

-

-

-

Molecular Docking:

-

Objective: To predict the binding affinity and interaction patterns of the compound within the active sites of MAO-A and MAO-B.

-

Protocol:

-

Obtain high-resolution crystal structures of human MAO-A (e.g., PDB ID: 2BXS) and MAO-B (e.g., PDB ID: 2BYB) from the Protein Data Bank.

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D ligand structure, minimizing its energy.

-

Define the docking grid around the known active site, encompassing the flavin adenine dinucleotide (FAD) cofactor.

-

Perform docking simulations using software like AutoDock Vina or Schrödinger's Glide.

-

Analyze the results, focusing on the predicted binding energy (kcal/mol) and the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

-

-

-

ADMET Prediction:

-

Objective: To forecast the drug-like properties of the molecule, which is critical for its potential as a therapeutic agent, especially for CNS targets where blood-brain barrier (BBB) penetration is required.[7]

-

Protocol:

-

Submit the compound's structure to web-based tools like SwissADME and pkCSM.

-

Analyze key parameters including lipophilicity (LogP), water solubility, BBB permeability, P-glycoprotein (P-gp) substrate potential, and potential toxicity flags (e.g., Ames test, hERG inhibition).

-

-

Expected Outcomes & Interpretation

The computational analysis will yield data that must be synthesized to guide subsequent experimental validation.

Table 1: Hypothetical In Silico Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

| Parameter | Predicted Value | Interpretation & Implication for Wet-Lab |

|---|---|---|

| Molecular Docking | ||

| MAO-A Binding Energy | -8.5 kcal/mol | Strong predicted affinity. Prioritize MAO-A for in vitro testing. |

| MAO-B Binding Energy | -9.2 kcal/mol | Very strong predicted affinity, potentially selective for MAO-B. |

| ADMET Prediction | ||

| LogP | 2.1 | Optimal range for CNS drug candidates. |

| BBB Permeability | Yes | Compound is likely to cross the blood-brain barrier. |

| P-gp Substrate | No | Compound is unlikely to be removed from the CNS by efflux pumps. |

| hERG Inhibition | Low Probability | Reduced risk of cardiac side effects. |

| Ames Toxicity | No | Low probability of mutagenicity. |

Expertise & Trustworthiness: A low binding energy (more negative) in docking studies suggests a more favorable interaction. These scores, while predictive, are not absolute measures of affinity but are invaluable for prioritizing targets. A favorable ADMET profile, particularly predicted BBB permeability and lack of P-gp substrate activity, is a critical prerequisite for any compound being considered for neuropsychiatric applications.

Part 3: In Vitro Target Validation & Characterization

Primary Target Validation: Monoamine Oxidase Activity Assays

The central pillar of this investigation is the direct experimental validation of the in silico predictions. A robust, quantitative enzymatic assay is required to determine if the compound inhibits MAO-A and/or MAO-B and to quantify its potency (IC50).

Detailed Protocol: Fluorometric MAO-Glo Assay This protocol is adapted from commercially available kits and established methodologies.[5][9]

-

Materials & Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-Tyramine)

-

MAO-A selective inhibitor (Clorgyline) for control

-

MAO-B selective inhibitor (Selegiline) for control

-

Test Compound: 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, dissolved in DMSO to create a 10 mM stock.

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Detection Reagent: Containing Horseradish Peroxidase (HRP) and a non-fluorescent probe (e.g., Amplex Red, OxiRed™)

-

96-well black, flat-bottom microplates

-

-

Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 1 pM. Also prepare dilutions of the control inhibitors.

-

Enzyme Incubation:

-

To each well, add 50 µL of assay buffer containing either MAO-A or MAO-B enzyme.

-

Add 25 µL of the diluted test compound, control inhibitor, or vehicle (buffer with DMSO) to the respective wells.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 25 µL of the MAO substrate to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Develop Signal: Add 50 µL of the detection reagent to each well. Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data: Set the fluorescence from the vehicle-only wells to 100% activity and the fluorescence from wells with a saturating concentration of a potent inhibitor to 0% activity.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.

-